N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide
Overview
Description
N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it selectively targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for the production of protective prostaglandins in the stomach and kidneys.
Mechanism of Action
N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby reducing pain and inflammation. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, this compound spares COX-1, which is responsible for the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for pain and inflammation. It also reduces the production of cytokines, which are involved in the inflammatory response. This compound has been shown to reduce the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of cartilage in osteoarthritis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the specific role of COX-2 in various conditions. It has also been shown to have fewer side effects than traditional NSAIDs, which can be beneficial in lab experiments. However, this compound does have some limitations, including a lack of availability in some countries and a relatively high cost compared to traditional NSAIDs.
Future Directions
There are several potential future directions for research on N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-proliferative effects on cancer cells and may be useful in combination with other cancer treatments. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to reduce inflammation in the brain and may be useful in slowing the progression of the disease. Finally, there is ongoing research into the development of new COX-2 inhibitors that may be more effective and have fewer side effects than this compound.
Scientific Research Applications
N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential use in the treatment of other conditions, such as cancer, Alzheimer's disease, and cardiovascular disease.
Properties
IUPAC Name |
N-[2-(3-ethoxyphenoxy)ethyl]-N-methyl-2-propan-2-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-6-20-15-8-7-9-16(12-15)21-11-10-18(5)17(19)14(4)22-13(2)3/h7-9,12-14H,6,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFPYZSGWCNANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C(=O)C(C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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